4-Acetoxy-4'-propoxybenzophenone
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Overview
Description
4-Acetoxy-4'-propoxybenzophenone is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Modulation and Receptor Protein Activity
Research has explored the synthesis and effects of various acetoxy derivatives, including compounds similar to 4-Acetoxy-4'-propoxybenzophenone, on membrane-bound enzymes and receptor proteins. In a study synthesizing novel 4-methylcoumarins, acetoxy derivatives showed significant efficacy in modulating the activity of receptor proteins such as cytochrome P-450, NADPH cytochrome c reductase, and cytosolic glutathione S-transferase, highlighting their potential in therapeutic applications and biochemical research (Tyagi et al., 2008).
Environmental Analysis
Another realm of application is in environmental analysis, where derivatives of benzophenone, like this compound, are used as UV absorbers. Techniques such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry have been developed to determine hydroxylated benzophenone UV absorbers in environmental water samples, indicating the importance of these compounds in monitoring and managing pollutants (Negreira et al., 2009).
Radical Scavenging and Antioxidant Properties
The radical scavenging and antioxidant properties of compounds structurally related to this compound have been a subject of study, emphasizing their potential in pharmaceutical and cosmetic applications. For instance, studies have demonstrated the extraordinary radical scavenging activities of 4-mercaptostilbenes, suggesting that modifications to the benzophenone structure could enhance these properties, which might apply to related compounds as well (Cao et al., 2012).
Photocatalysis and Photochemical Processes
Research has also delved into the photocatalytic and photochemical behaviors of benzophenone derivatives under different solvent conditions. These studies shed light on how these compounds, including ones similar to this compound, can undergo various transformations under light, affecting their fluorescence and photoactivity. This knowledge is crucial for applications ranging from environmental sciences to the development of photoreactive materials (Barsotti et al., 2015).
Environmental Microbial Interactions
The impact of phenolic compounds on soil microbial communities and their functional diversity is another area of interest. Studies have investigated how substances like 4-hydroxybenzoic acid, which shares functional similarities with this compound, affect the structure and diversity of soil microbial communities. These insights are essential for understanding the ecological roles of these compounds and their potential effects on plant growth and soil health (Guo et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzophenone derivatives, it may interact with its targets through a nucleophilic addition mechanism . In such reactions, the oxygen atom can act as a nucleophile, competing with nitrogen. Reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Properties
IUPAC Name |
[4-(4-propoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-12-21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(2)19/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRAOSQANLZXGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641719 |
Source
|
Record name | 4-(4-Propoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-85-1 |
Source
|
Record name | Methanone, [4-(acetyloxy)phenyl](4-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Propoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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